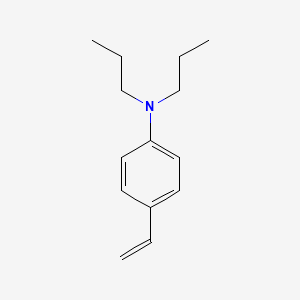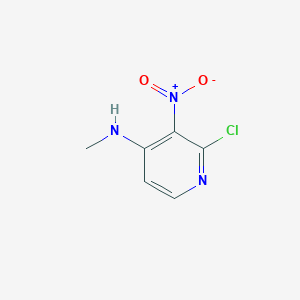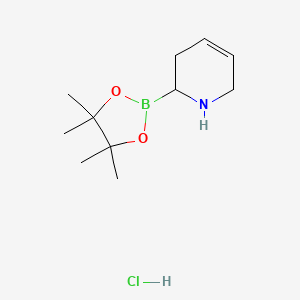
4-(N,N-Dipropylamino)styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-Dipropylamino)styrene is a chemical compound related to the family of styrenes, which are organic compounds characterized by a vinyl group attached to a benzene ring. Styrenes are commonly used in polymer chemistry and various organic syntheses.
Synthesis Analysis
The synthesis of styrene derivatives, including those similar to 4-(N,N-Dipropylamino)styrene, often involves functionalization techniques. For instance, Ji et al. (2018) describe the efficient functionalization of pyrene, a polycyclic aromatic hydrocarbon, using Ir-catalyzed borylation, which could be a relevant technique for synthesizing various styrene derivatives (Ji et al., 2018).
Molecular Structure Analysis
Styrene derivatives often possess complex molecular structures with various substituents affecting their chemical and physical properties. The study of these structures is crucial for understanding their reactivity and potential applications. X-ray diffraction is a common technique used for determining these structures, as demonstrated in the synthesis and analysis of pyrene derivatives (Xie et al., 2011).
Chemical Reactions and Properties
Styrene derivatives can participate in various chemical reactions due to their vinyl group. For example, the copolymerization of styrene derivatives, as discussed by Guo et al. (2020), demonstrates the reactivity of styrene in forming polymers with specific properties (Guo et al., 2020).
Physical Properties Analysis
The physical properties of styrene derivatives, such as glass transition temperature and molecular weights, are influenced by their molecular structure. For example, Monthéard et al. (1989) investigated the glass transition temperature and thermal degradation of 4-(3-Chloropropyl)styrene, showing the importance of these properties in polymer science (Monthéard et al., 1989).
Chemical Properties Analysis
The chemical properties of styrene derivatives, including reactivity and stability, are also essential. For instance, the study of the polymerization of methyl methacrylate and styrene using specific photoinitiators by Tasis et al. (1998) provides insights into the reactivity of styrene derivatives under different conditions (Tasis et al., 1998).
Wissenschaftliche Forschungsanwendungen
Heterogeneous PET Fluorescent Sensors
- Application : Development of polymers for use as heterogeneous photoinduced electron transfer (PET) fluorescent sensors.
- Key Insight : Certain polymers, when combined with dyes like 4-(N,N-Dimethylaminoethylene)amino-N-allyl-1,8-naphthalimide, can act as sensors, exhibiting varied fluorescence in the presence of protons and metal cations.
- Source : (Grabchev et al., 2002).
Redox-Active Polystyrenes for Batteries
- Application : Use in rechargeable batteries.
- Key Insight : Polystyrenes with redox-active nitroxide radicals show potential as electrode-active materials in batteries due to their high charge/discharge capacity.
- Source : (Suga et al., 2007).
Anionic Polymerization of Novel Styrene Derivatives
- Application : Creation of optically active polymers.
- Key Insight : Polymerization of styrene derivatives with various amino groups leads to optically active polymers, potentially useful in specialized applications like chiral technologies.
- Source : (Ajiro et al., 2004).
Styrenic Thermoplastic Elastomers
- Application : Synthesis of amino-functionalized crystalline styrenic thermoplastic elastomers.
- Key Insight : Copolymerization of 4-(N,N-diphenylamino)styrene with isoprene using a scandium catalyst produces elastomers with distinct thermal properties.
- Source : (Guo et al., 2020).
High-Speed Photorefractive Response in Polymer Composites
- Application : Development of dynamic holographic displays.
- Key Insight : Poly(4-diphenylamino)styrene-based composites demonstrate high-speed photorefractive response, making them suitable for applications like dynamic holographic displays.
- Source : (Tsujimura et al., 2012).
Styrene Biosynthesis from Glucose
- Application : Eco-friendly production of styrene.
- Key Insight : Engineered E. coli can convert glucose into styrene, offering a sustainable alternative to petrochemical production methods.
- Source : (Mckenna & Nielsen, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethenyl-N,N-dipropylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h6-10H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDPXEYMQKJJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dipropylamino)styrene | |
CAS RN |
1190890-57-3 |
Source


|
| Record name | 4-ethenyl-N,N-dipropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)


![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)


![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

